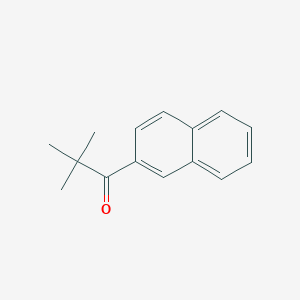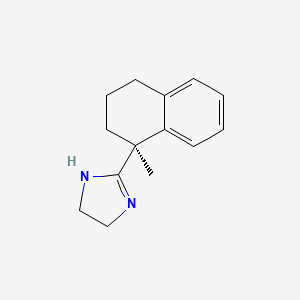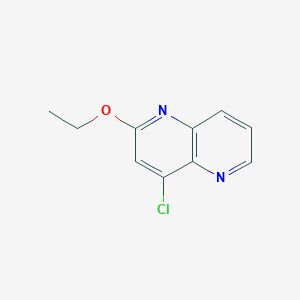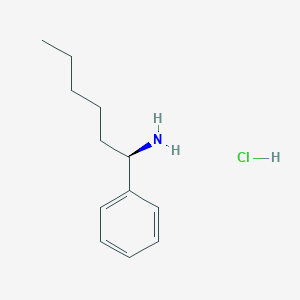
2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H16O. It is a member of the naphthalene family, characterized by a naphthalene ring attached to a propanone group with two methyl substituents at the second carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and other proteins .
Comparación Con Compuestos Similares
- 2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-one
- 2,2-Dimethyl-1-(phenyl)propan-1-one
- 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one
Uniqueness: 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .
Propiedades
Número CAS |
7270-99-7 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C15H16O/c1-15(2,3)14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clave InChI |
MFFZWYLERCEHHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
